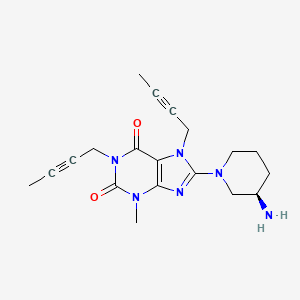
F7Gwq29L8S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F7Gwq29L8S involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are often proprietary, but general methods involve:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of amino and piperidinyl groups via substitution reactions.
Step 3: Final modifications to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound scales up the laboratory synthesis methods, optimizing reaction conditions for large-scale production. This includes:
Optimized Catalysts: Use of industrial-grade catalysts to enhance reaction rates.
Controlled Environment: Maintaining specific temperatures and pressures to ensure consistent product quality.
Purification Processes: Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
F7Gwq29L8S: undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups to alter the compound’s properties.
Substitution: Replacement of certain groups with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Scientific Research Applications
F7Gwq29L8S: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of F7Gwq29L8S involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction.
Affect Gene Expression: Influence the expression of genes involved in critical biological processes.
Comparison with Similar Compounds
F7Gwq29L8S: can be compared with other similar compounds based on its structure and activity. Some similar compounds include:
8-((3R)-3-amino-1-piperidinyl)-1,7-di-2-butyn-1-yl-3,7-dihydro-3-methyl-1H-purine-2,6-dione: Shares a similar core structure but differs in functional groups.
1H-purine-2,6-dione derivatives: Variations in the purine ring system lead to different biological activities.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2749409-37-6 |
|---|---|
Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O2/c1-4-6-11-24-15-16(21-18(24)23-10-8-9-14(20)13-23)22(3)19(27)25(17(15)26)12-7-5-2/h14H,8-13,20H2,1-3H3/t14-/m1/s1 |
InChI Key |
AVKIRALPCZAFAS-CQSZACIVSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC#CC)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC#CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



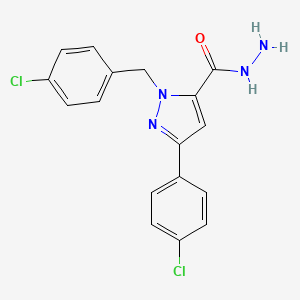
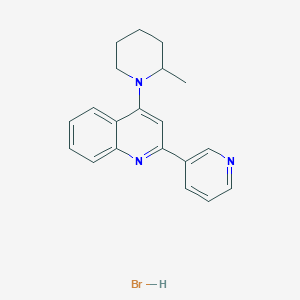
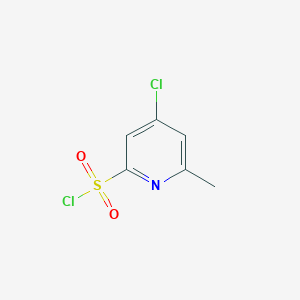
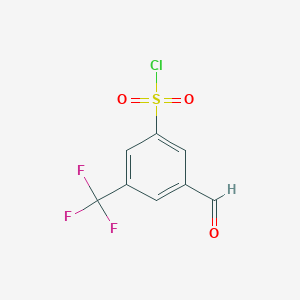
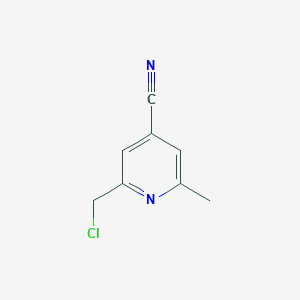

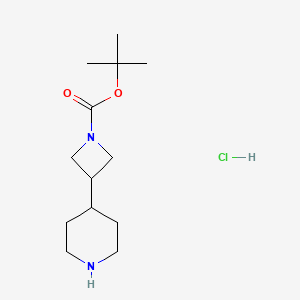
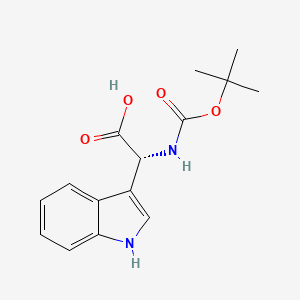
![(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine](/img/structure/B14861152.png)
![N-(4-methylbenzyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14861153.png)
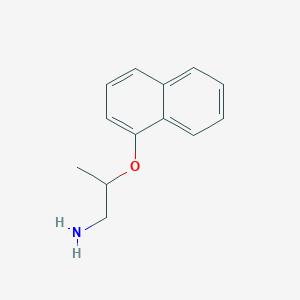
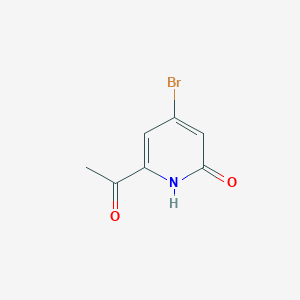
![(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B14861169.png)
